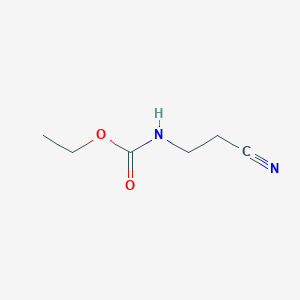
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate is a complex organic compound featuring a pyrrole ring substituted with biphenyl and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of continuous flow reactors. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and delivery systems.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tetrazoles: Known for their stability and biological activity.
Indole Derivatives: Widely studied for their diverse biological activities.
Biphenyl Compounds: Commonly used in organic synthesis and materials science.
Uniqueness: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23230-36-6 |
|---|---|
Molekularformel |
C28H29NO6 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
trimethyl 1-cyclohexyl-5-(4-phenylphenyl)pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C28H29NO6/c1-33-26(30)22-23(27(31)34-2)25(28(32)35-3)29(21-12-8-5-9-13-21)24(22)20-16-14-19(15-17-20)18-10-6-4-7-11-18/h4,6-7,10-11,14-17,21H,5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
OJXADSAKLMTMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N(C(=C1C(=O)OC)C(=O)OC)C2CCCCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)



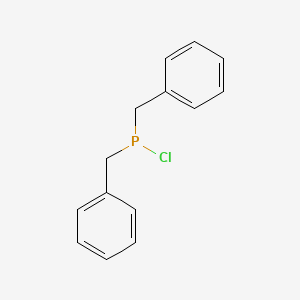
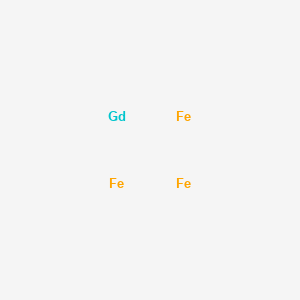
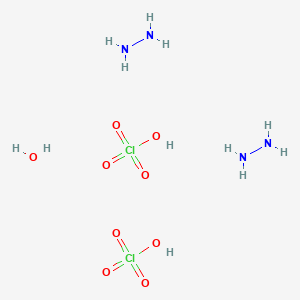

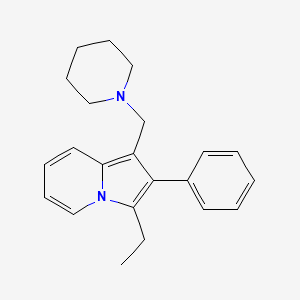
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

